molecular formula C10H13BrFN B13607715 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine

Katalognummer: B13607715
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: GAUOGDZADCRJTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methylpropan-2-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to introduce the methylpropan-2-amine group. One common method involves the use of reductive amination, where the aniline derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new materials and drugs.

Eigenschaften

Molekularformel

C10H13BrFN

Molekulargewicht

246.12 g/mol

IUPAC-Name

1-(3-bromo-4-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5H,6,13H2,1-2H3

InChI-Schlüssel

GAUOGDZADCRJTB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC(=C(C=C1)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.